molecular formula C12H18O2 B1362954 1,3-Dipropoxybenzene CAS No. 56106-37-7

1,3-Dipropoxybenzene

Cat. No. B1362954
CAS RN: 56106-37-7
M. Wt: 194.27 g/mol
InChI Key: UTFRNSPYRPYKDV-UHFFFAOYSA-N
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Description

1,3-Dipropoxybenzene, also known as 1,3-Di-n-propoxybenzene, is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 . It is a liquid at 20°C .


Molecular Structure Analysis

The InChI code for 1,3-Dipropoxybenzene is 1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

1,3-Dipropoxybenzene is a colorless to yellow clear liquid . It has a boiling point of 251°C, a flash point of 100°C, a specific gravity of 0.98, and a refractive index of 1.50 .

Scientific Research Applications

  • Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls

    • Summary : This research discusses the synthesis of various 1,3-dienals or 1,3-dienones using diazo compounds and furans. The process is metal-free, additive-free, and tolerates a broad range of functional groups. It uses readily accessible starting materials and is applicable in both intramolecular and intermolecular protocols .
    • Methods : The reactions undergo a cyclopropanation/rearrangement sequence. With an E / E -1,3-dienal, corresponding N -tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .
    • Results : The study successfully demonstrated the synthesis of various 1,3-dienals or 1,3-dienones, showcasing the versatility and potential of this strategy .
  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes

    • Summary : This review provides an overview of diverse methodologies that have emerged in the last decade, focusing on synthetic processes that meet the requirements of efficiency and sustainability of modern organic chemistry .
    • Methods : The review discusses various transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
    • Results : The review highlights the usefulness and versatility of the 1,3-diene moiety in modern organic synthesis, serving as a building block for the construction of important target molecules .
  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety

    • Summary : This research discusses the antiradical and antioxidant activity of compounds containing the 1,3-dicarbonyl moiety. These compounds are used for the prophylaxis of oxidation-caused conditions .
    • Methods : The study covers various compounds containing the 1,3-dicarbonyl moiety and discusses their antiradical and antioxidant activity, depending on the structure .
    • Results : The study provides an overview of the antiradical and antioxidant activity of various 1,3-dicarbonyl compounds .
  • Recent Advances in the Synthesis and Synthetic Applications of 1,2,3-Triazoles

    • Summary : This research details recent advances in the synthesis and synthetic applications of 1,2,3-triazole derivatives .
    • Methods : The study discusses various transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
    • Results : The study highlights the usefulness and versatility of the 1,2,3-triazole moiety in modern organic synthesis .
  • Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls

    • Summary : This research discusses the synthesis of various 1,3-dienals or 1,3-dienones using diazo compounds and furans. The process is metal-free, additive-free, and tolerates a broad range of functional groups. It uses readily accessible starting materials and is applicable in both intramolecular and intermolecular protocols .
    • Methods : The reactions undergo a cyclopropanation/rearrangement sequence. With an E / E -1,3-dienal, corresponding N -tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .
    • Results : The study successfully demonstrated the synthesis of various 1,3-dienals or 1,3-dienones, showcasing the versatility and potential of this strategy .
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles

    • Summary : This review summarizes the progress achieved in the synthesis of 1,2,3-triazoles from 2015 to today, with particular emphasis on the development of new catalytic and eco-compatible approaches .
    • Methods : The review discusses various transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
    • Results : The review highlights the usefulness and versatility of the 1,2,3-triazole moiety in modern organic synthesis .

Safety And Hazards

The safety data sheet for 1,3-Dipropoxybenzene suggests wearing suitable protective equipment, preventing the generation of vapor or mist, and washing hands and face thoroughly after handling . It also recommends using ventilation or local exhaust if vapor or aerosol will be generated .

properties

IUPAC Name

1,3-dipropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRNSPYRPYKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341532
Record name 1,3-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipropoxybenzene

CAS RN

56106-37-7
Record name 1,3-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Akhtar, MB Isman, PM Paduraru… - Journal of agricultural …, 2007 - ACS Publications
The antifeedant, oviposition deterrent, and toxic effects of dialkoxybenzene minilibraries and of disubstituted cyclopentene minilibraries (ie, consisting of four to five compounds) along …
Number of citations: 36 pubs.acs.org
P Ebrahimi, J Spooner, N Weinberg, E Plettner - Chemosphere, 2013 - Elsevier
Some dialkoxybenzenes are promising new insect control agents. These compounds mimic naturally occurring odorants that modulate insect behavior. Before applying these …
Number of citations: 13 www.sciencedirect.com
B Chen, XY Wei, ZM Zong, ZS Yang, Y Qing, C Liu - Applied energy, 2011 - Elsevier
Dehydrated Xilinhaote lignite (XL) and Huolinguole lignite (HL) were depolymerized in supercritical methanol at 310C and the resulting soluble reaction mixtures were analyzed with GC…
Number of citations: 92 www.sciencedirect.com
P Ebrahimi Jozdani - 2012 - summit.sfu.ca
Plant protection is an important part of modern agriculture, in which high-yielding crop varieties are at risk of diseases and insect pest attacks. Dialkoxybenzenes are promising new …
Number of citations: 2 summit.sfu.ca
F Lucchesini, M Pocci, S Alfei, V Bertini… - Bioorganic & Medicinal …, 2014 - Elsevier
In order to obtain substrate-like inhibitors of copper amine oxidases (CAOs), a class of enzymes involved in important cellular processes as well as in crosslinking of elastin and …
Number of citations: 7 www.sciencedirect.com
S Mirzaei - 2019 - search.proquest.com
Synthesis, properties and applications of macrocyclic molecules have been one of the interesting branches of organic chemistry during the past century. Several classes of macrocyclic …
Number of citations: 3 search.proquest.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
The invention provides in part dialkoxybenzene and eugenol compounds for controlling infestation by a Lymantria dispar, and methods thereof. The compounds include a compound of …
Number of citations: 0 www.patentsencyclopedia.com
E Clark - 2016 - unbc.arcabc.ca
The development of new tactics for the management of stored-product insects is important as more conventional methods may becoming less effective due to pesticide resistance and …
Number of citations: 3 unbc.arcabc.ca

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